4-Chlorophenyl 5-chloro-2-(ethylsulfonyl)pyrimidine-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Chlorophenyl 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is a synthetic organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by the presence of a chlorophenyl group, a chloro substituent on the pyrimidine ring, and an ethanesulfonyl group. It is used in various chemical and pharmaceutical applications due to its unique structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chlorophenyl 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-chlorophenyl pyrimidine-4-carboxylate with ethanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, cost-effectiveness, and safety. Large-scale reactors and continuous flow systems are often employed to maintain consistent reaction conditions and product quality.
Chemical Reactions Analysis
Types of Reactions
4-Chlorophenyl 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The chloro substituent on the pyrimidine ring can be replaced by other nucleophiles.
Oxidation and Reduction: The ethanesulfonyl group can undergo oxidation or reduction under specific conditions.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the chlorophenyl group is involved in forming new carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
4-Chlorophenyl 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical intermediate for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Chlorophenyl 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways and targets depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 4-Chlorophenyl 5-Chloro-2-(methylsulfonyl)pyrimidine-4-carboxylate
- 4-Chlorophenyl 5-Chloro-2-(propylsulfonyl)pyrimidine-4-carboxylate
- 4-Chlorophenyl 5-Chloro-2-(butylsulfonyl)pyrimidine-4-carboxylate
Uniqueness
4-Chlorophenyl 5-Chloro-2-(ethanesulfonyl)pyrimidine-4-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The ethanesulfonyl group, in particular, provides unique steric and electronic properties that differentiate it from similar compounds with different sulfonyl groups.
Properties
Molecular Formula |
C13H10Cl2N2O4S |
---|---|
Molecular Weight |
361.2 g/mol |
IUPAC Name |
(4-chlorophenyl) 5-chloro-2-ethylsulfonylpyrimidine-4-carboxylate |
InChI |
InChI=1S/C13H10Cl2N2O4S/c1-2-22(19,20)13-16-7-10(15)11(17-13)12(18)21-9-5-3-8(14)4-6-9/h3-7H,2H2,1H3 |
InChI Key |
KOVSCUIAHZDPLA-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=O)(=O)C1=NC=C(C(=N1)C(=O)OC2=CC=C(C=C2)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.